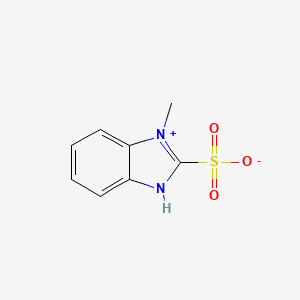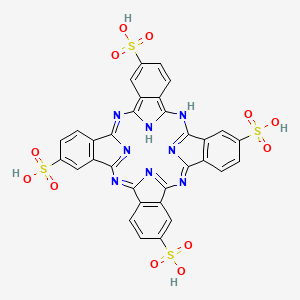
CID 2094
Descripción general
Descripción
CID 2094 is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Function Control in Cells : CID is used to study biological processes with high precision and spatiotemporal resolution. It's particularly helpful in dissecting signal transductions and has been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mass Spectrometry Analysis : It's used in techniques like Source-induced Dissociation (SID) and Collision-induced Dissociation (CID) to analyze chemical fragmentations of various materials, including drugs and polymers. The choice between SID and CID depends on the specific analysis required and the nature of the sample (Lee & Choi, 2013).
Noncovalent Protein Complex Dissection : CID is useful in tandem mass spectrometry for dissecting noncovalent protein complexes into smaller substructures for quaternary structure analysis. Surface-induced dissociation (SID) is particularly effective for this purpose, providing more native-like structural information than traditional CID (Zhou, Jones, & Wysocki, 2013).
Inducible Gene Regulation : Engineered PROTAC-CID systems are developed for mammalian inducible gene regulation and gene editing. They can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations. This offers a versatile toolbox for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Protein-Protein Interaction Studies : CID techniques have been used to control protein-protein interactions and localization in living cells, offering insights into dynamic biological processes. This includes reversible control of protein localization using novel chemical inducers (Aonbangkhen et al., 2018).
Solving Problems in Cell Biology : CID has been instrumental in providing insights into cell biology issues, particularly in studying lipid second messengers and small GTPases. It has helped understand how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Propiedades
IUPAC Name |
1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NC2=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NC2=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















